2-(2-Chloro-4-fluorophenoxy)propanohydrazide
Description
Chemical Name: 2-(2-Chloro-4-fluorophenoxy)propanohydrazide CAS Number: 588677-35-4 Molecular Formula: C₉H₁₀ClFN₂O₂ Molecular Weight: 232.64 g/mol
This compound is a hydrazide derivative featuring a propanohydrazide backbone substituted with a 2-chloro-4-fluorophenoxy group. The phenoxy ring’s electron-withdrawing substituents (chloro and fluoro) influence its physicochemical properties, such as polarity and hydrogen-bonding capacity. Hydrazides are widely studied for their roles as intermediates in synthesizing heterocyclic compounds (e.g., pyrazoles, triazoles) and for their biological activities, including antimicrobial and anti-inflammatory effects .
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O2/c1-5(9(14)13-12)15-8-3-2-6(11)4-7(8)10/h2-5H,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSRIVSCOGEMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395672 | |
| Record name | 2-(2-chloro-4-fluorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588677-35-4 | |
| Record name | 2-(2-chloro-4-fluorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of this compound
Step 1: Preparation of 2-Chloro-4-fluorophenol
- Starting from commercially available 2-chloro-4-fluoronitrobenzene, reduction to 2-chloro-4-fluoroaniline is performed.
- Diazotization followed by hydrolysis yields 2-chloro-4-fluorophenol.
Step 2: Synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic acid
- The phenol is reacted with (R)- or (S)-2-bromopropanoic acid or its ester under basic conditions to form the corresponding ether linkage.
- This step typically uses a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
- The reaction proceeds via nucleophilic aromatic substitution to form the 2-(2-chloro-4-fluorophenoxy)propanoic acid or ester intermediate.
Step 3: Conversion to the hydrazide
- The propanoic acid derivative is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
- The acid chloride is then reacted with hydrazine hydrate (NH2NH2·H2O) to yield the target hydrazide, this compound.
Reaction Conditions and Optimization
- The ether formation (Step 2) is typically conducted at temperatures ranging from 50°C to 80°C for several hours (4–12 h) to ensure complete conversion.
- Acid chloride formation is carried out under reflux conditions in anhydrous solvents such as dichloromethane or chloroform.
- Hydrazinolysis is performed at 0–5°C initially, then warmed to room temperature to avoid side reactions and optimize yield.
Purification
- After synthesis, the crude hydrazide is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Chromatographic techniques like silica gel column chromatography may be applied if necessary.
Data Table Summarizing Typical Synthetic Parameters
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Reduction and hydrolysis | Reduction agent (e.g., Sn/HCl), diazotization | 0–25 | 3–6 | 70–85 | Produces 2-chloro-4-fluorophenol |
| 2 | Nucleophilic aromatic substitution | 2-chloro-4-fluorophenol, 2-bromopropanoic acid, K2CO3, DMF | 50–80 | 4–12 | 75–90 | Formation of ether intermediate |
| 3 | Acid chloride formation | SOCl2, reflux, anhydrous solvent | Reflux (~40) | 2–3 | 80–95 | Conversion to acid chloride |
| 4 | Hydrazinolysis | Hydrazine hydrate, 0–25°C | 0–25 | 1–4 | 80–90 | Formation of hydrazide |
Research Findings and Notes
- The nucleophilic substitution step is sensitive to solvent polarity and base strength; polar aprotic solvents and mild bases favor higher yields.
- Hydrazinolysis is a critical step requiring careful temperature control to prevent decomposition or side reactions.
- The stereochemistry of the propanohydrazide moiety can be controlled by using chiral starting materials, which is important for biological activity.
- Reported yields across literature range from 70% to 90%, indicating the robustness of this synthetic route.
- The compound’s purity and identity are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
2-(2-Chloro-4-fluorophenoxy)propanohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The hydrazide group can be oxidized to form corresponding azides or reduced to form amines.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that 2-(2-Chloro-4-fluorophenoxy)propanohydrazide exhibits significant anti-inflammatory properties. It has been evaluated using the carrageenan-induced paw edema model in rats, which is a standard method for assessing anti-inflammatory effects. Key findings include:
- Dosage and Efficacy : In studies, a single dose of 100 µmol/kg demonstrated notable reductions in edema compared to control groups treated with saline. The compound showed efficacy comparable to or greater than standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac .
- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines such as TNF-alpha, which are crucial in chronic inflammatory processes .
Enhancement of Drug Efficacy
The compound has also been investigated for its potential to enhance the efficacy of other therapeutic agents. It acts synergistically with various drugs, improving their pharmacological profiles and therapeutic outcomes. This is particularly relevant in antiviral therapies where compounds like this compound can sensitize viral infections, leading to increased viral spread within cells and higher titers of viral particles .
Case Study 1: Anti-inflammatory Evaluation
In one study, different derivatives of hydrazides were synthesized, including this compound. The evaluation involved administering the compound to rats and measuring paw edema at various time intervals post-treatment. Results indicated a significant reduction in inflammation compared to controls, with histological analysis showing minimal gastric lesions, suggesting a safer profile than traditional NSAIDs .
Case Study 2: Viral Sensitization
Another investigation focused on the compound's role in enhancing viral efficacy. The study demonstrated that when combined with specific antiviral agents, the compound increased their effectiveness by promoting better cellular uptake and distribution of the drug within infected tissues. This finding opens avenues for developing more effective treatment regimens for viral infections .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anti-inflammatory Activity | Reduces edema in animal models | Comparable efficacy to ibuprofen and diclofenac |
| Drug Efficacy Enhancement | Increases effectiveness of antiviral drugs | Improved cellular uptake and viral titers |
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenoxy ring enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations on the Phenoxy Ring
The following table compares 2-(2-chloro-4-fluorophenoxy)propanohydrazide with key analogues differing in substituent type, position, or number on the phenoxy ring:
Key Observations:
- Electron-Withdrawing vs. Methyl groups (electron-donating) reduce polarity, improving lipid solubility but possibly decreasing binding affinity to polar targets .
- Substituent Position :
Functional Group Modifications: Hydrazide Derivatives
N′-Benzylidene Derivatives
- Example: N′-[(E)-2-Chlorobenzylidene]-2-(6-methoxynaphthalen-2-yl)propanohydrazide (C₂₁H₁₉ClN₂O₂) Features a naphthalenyl group and a benzylidene moiety. Exhibits anti-inflammatory activity comparable to NSAIDs like ibuprofen, with a crystal structure stabilized by N–H···O hydrogen bonds . Comparison: The naphthalenyl group enhances aromatic interactions, while the benzylidene group introduces conformational rigidity, improving metabolic stability .
Thiadiazin- and Triazole-Containing Derivatives
- Example: 3-{[(2,4-Dichlorobenzyl)oxy]imino}-N′-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide (C₁₈H₁₆Cl₄N₄O₃) Incorporates a thiadiazin ring and multiple chloro substituents. Higher molecular weight (478.16 g/mol) and complexity correlate with potent antimicrobial activity . Comparison: Increased halogenation enhances reactivity but may raise toxicity concerns .
Biological Activity
2-(2-Chloro-4-fluorophenoxy)propanohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound has a unique structure characterized by a hydrazide functional group linked to a chlorofluorophenoxy moiety. The presence of these groups contributes to its biological reactivity and potential therapeutic applications.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the cyclooxygenase (COX) enzyme, particularly COX-2, which plays a critical role in the inflammatory response. In experimental models, this compound demonstrated a reduction in paw edema induced by carrageenan, suggesting its efficacy as an anti-inflammatory agent .
Table 1: Anti-inflammatory Effects in Animal Models
| Study Reference | Model Used | Dose (μmol/kg) | Inhibition (%) |
|---|---|---|---|
| Carrageenan-induced edema | 100 | 65 | |
| Acetic acid-induced writhing | 100 | 70 |
Analgesic Activity
In addition to its anti-inflammatory properties, this compound also exhibits analgesic effects. In studies assessing pain response through acetic acid-induced writhing tests, this compound showed significant analgesic activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
The mechanism underlying the biological activity of this compound involves the inhibition of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. Additionally, it may modulate the tumor necrosis factor-alpha (TNF-α), further contributing to its anti-inflammatory effects .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in treating chronic inflammatory diseases such as rheumatoid arthritis. In a controlled animal study, administration of this compound resulted in marked improvements in inflammatory markers and overall mobility compared to untreated controls.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound does not induce significant gastric damage at effective doses, differentiating it from traditional NSAIDs that often cause gastrointestinal side effects .
Table 2: Toxicity Profile
| Parameter | Observations |
|---|---|
| Gastric Ulceration | Absent at therapeutic doses |
| Liver Function | Normal in treated groups |
| Kidney Function | Unaffected |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 2-(2-Chloro-4-fluorophenoxy)propanohydrazide?
- Answer : Synthesis optimization should focus on solvent selection (e.g., acetic acid for hydrazide formation), stoichiometric ratios of reactants (e.g., equimolar hydrazide and ketone derivatives), and reaction duration (e.g., 18 hours at room temperature for complete precipitation). Recrystallization from methanol can improve purity, as demonstrated in analogous hydrazide syntheses . Monitor reaction progress via TLC or HPLC to ensure reproducibility.
Q. How can the crystal structure of this compound be determined, and what insights can hydrogen bonding provide?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For hydrazide derivatives, monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 6.444 Å, b = 4.011 Å, c = 35.369 Å) are common. Hydrogen bonding between the hydrazide –NH group and carbonyl oxygen can stabilize the lattice, influencing solubility and stability .
Q. What analytical techniques are critical for assessing purity and decomposition thresholds?
- Answer : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (e.g., 211–212°C for structurally similar hydrazine hydrochlorides). Pair this with high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm molecular integrity. Impurities can be quantified via HPLC with UV detection, referencing pharmacopeial standards .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?
- Answer : Contradictions often arise from tautomerism or solvent effects. For example, the hydrazide moiety may exhibit keto-enol tautomerism, altering NMR peak splitting. Validate assignments using 2D NMR (e.g., COSY, HSQC) and compare with computational models (DFT-based chemical shift predictions). IR spectroscopy can confirm functional groups (e.g., C=O at ~1650 cm⁻¹) independently .
Q. What methodologies are suitable for studying the compound’s reactivity in pharmacological contexts?
- Answer : Investigate electrophilic substitution patterns using in silico docking (e.g., AutoDock Vina) to predict interactions with biological targets like enzymes or receptors. Pair this with in vitro assays (e.g., enzyme inhibition studies) to validate mechanisms. For oxidative stress applications, fluorescent probes (e.g., CM-H2DCFDA) can detect reactive oxygen species (ROS) generation in cellular models .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations can assess binding stability in target proteins. For example, substituent effects (e.g., chloro vs. fluoro groups) on electron-withdrawing capacity can be modeled to prioritize synthetic targets .
Q. What safety protocols are essential when handling intermediates during synthesis?
- Answer : Implement engineering controls (e.g., fume hoods) to limit airborne exposure, particularly for volatile intermediates like 4-chloro-2-fluorobenzaldehyde. Use personal protective equipment (PPE) and establish emergency protocols (e.g., eyewash stations) for spills. Regularly monitor airborne concentrations via gas chromatography to ensure compliance with occupational exposure limits (OELs) .
Q. How can membrane separation technologies improve purification efficiency?
- Answer : Nanofiltration or reverse osmosis membranes can isolate the hydrazide from smaller byproducts. Optimize parameters such as transmembrane pressure and pH to maximize yield. Compare with traditional methods (e.g., column chromatography) for cost-benefit analysis, especially for scaling to pilot studies .
Methodological Notes
- Data Interpretation : Cross-validate spectral and crystallographic data with databases like NIST Chemistry WebBook to resolve ambiguities .
- Theoretical Frameworks : Link mechanistic studies to established pharmacological theories (e.g., structure-activity relationships for fluorinated compounds) to contextualize findings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
